5-Bromo-2-chlorobenzoyl chloride

Vue d'ensemble

Description

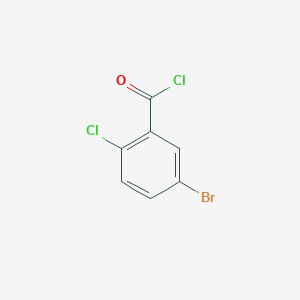

5-Bromo-2-chlorobenzoyl chloride is an organic compound with the molecular formula C7H3BrCl2O and a molecular weight of 253.91 g/mol . It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine and chlorine atoms at the 5 and 2 positions, respectively. This compound is primarily used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The preparation of 5-Bromo-2-chlorobenzoyl chloride typically involves the reaction of 2-chlorobenzoic acid with brominating agents. One common method includes the use of thionyl chloride and N,N-dimethylformamide (DMF) as a catalyst. The reaction proceeds as follows :

Step 1: 2-chlorobenzoic acid is dissolved in dichloromethane and cooled under nitrogen.

Step 2: Oxalyl chloride is added dropwise, maintaining the temperature below 25°C.

Step 3: The reaction mixture is stirred at room temperature for several hours.

Step 4: The resulting solution is concentrated under reduced pressure to yield this compound as a yellow oil.

Industrial Production Methods: In industrial settings, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 5-Bromo-2-chlorobenzoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 5-Bromo-2-chlorobenzoic acid.

Coupling Reactions: It can participate in coupling reactions with organometallic reagents to form more complex organic molecules.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols.

Catalysts: DMF, pyridine.

Solvents: Dichloromethane, toluene.

Major Products:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

Acids: Formed by hydrolysis.

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

One of the primary applications of 5-bromo-2-chlorobenzoyl chloride is in the synthesis of pharmaceutical compounds. It serves as an intermediate for several key therapeutic agents:

- Antidiabetic Drugs : It is utilized in the synthesis of intermediates for drugs like dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. The preparation involves acylation reactions that enhance the efficiency and selectivity of the synthesis process .

- Therapeutic SGLT2 Inhibitors : Recent studies have demonstrated its role in producing various SGLT2 inhibitors through multi-step synthetic routes that include nitration, hydrolysis, and diazotization. These processes have been scaled up successfully, indicating its industrial relevance .

Agrochemical Applications

In addition to pharmaceuticals, this compound finds applications in agrochemicals. Its derivatives are often used as herbicides and pesticides due to their ability to disrupt biological processes in target organisms. The chlorinated benzoyl moiety enhances the biological activity of these compounds, making them effective in agricultural formulations.

Environmental Considerations

The synthesis of this compound has been optimized to reduce environmental impact. Traditional methods often generated significant waste; however, newer approaches emphasize solvent-free conditions and reduced byproduct formation. For instance, one method employs thionyl chloride without solvents to minimize waste generation while achieving high yields and purity .

Case Studies

- Dapagliflozin Intermediate Synthesis :

- Scale-Up for SGLT2 Inhibitors :

Mécanisme D'action

The mechanism of action of 5-Bromo-2-chlorobenzoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of target molecules. This reactivity is harnessed in the synthesis of various compounds, where it acts as a key intermediate .

Comparaison Avec Des Composés Similaires

2-Chlorobenzoyl chloride: Lacks the bromine substituent, making it less reactive in certain reactions.

5-Bromo-2-chlorobenzoic acid: The carboxylic acid derivative, which is less reactive compared to the acyl chloride.

Benzoyl chloride: The parent compound without any substituents, offering different reactivity profiles.

Uniqueness: 5-Bromo-2-chlorobenzoyl chloride is unique due to the presence of both bromine and chlorine substituents, which enhance its reactivity and make it a valuable intermediate in the synthesis of complex molecules. Its dual halogenation allows for selective reactions that are not possible with simpler benzoyl chloride derivatives .

Activité Biologique

5-Bromo-2-chlorobenzoyl chloride (CAS No. 21900-52-7) is an important compound in medicinal chemistry, particularly as an intermediate in the synthesis of various pharmaceuticals, including sodium-glucose cotransporter 2 (SGLT2) inhibitors. This article explores its biological activity, focusing on its role in drug development, pharmacological properties, and relevant case studies.

This compound is characterized by the following chemical structure and properties:

- Molecular Formula : CHBrClO

- Boiling Point : Not specified

- Solubility : Soluble in organic solvents

- Inhibitory Activity :

- CYP1A2 inhibitor: Yes

- CYP2C9 inhibitor: Yes

- BBB permeant: Yes

These properties indicate that the compound can interact with various biological systems, making it a candidate for further investigation in drug design and synthesis .

Role as an Intermediate in SGLT2 Inhibitors

This compound is primarily utilized as a key intermediate in the synthesis of SGLT2 inhibitors, which are currently being studied for their therapeutic potential in managing diabetes. A study highlights its importance in producing 5-bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, a precursor for several promising SGLT2 inhibitors that are undergoing preclinical and phase I clinical trials . The synthesis process involves several steps including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization, demonstrating its versatility and significance in pharmaceutical applications.

Structure-Activity Relationship (SAR)

Recent research has focused on the structure-activity relationship of SGLT2 inhibitors derived from bromoaryls. The presence of bromine and chlorine atoms enhances the biological activity of these compounds by influencing their binding affinity and selectivity towards the SGLT2 transporter. This has been supported by findings that demonstrate how modifications to the aromatic ring can lead to variations in potency against SGLT2 .

Case Study: EDI048

A notable case study involves the compound EDI048, which is a gut-restricted PI(4)K inhibitor showing anti-Cryptosporidium activity. Although not directly related to this compound, it illustrates the potential of halogenated compounds in developing targeted therapies. The study reports that structural modifications can significantly impact pharmacokinetics and efficacy .

Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 5-bromo-2-chlorobenzoyl chloride?

Methodological Answer: Synthesis protocols vary based on precursor availability and desired purity. Key parameters include:

- Catalysts and Solvents : Monomethyl oxalyl chloride with 1,1,1-trichloroethane (yield >95%) vs. allyl oxalyl chloride with carbon tetrachloride (lower pressure, 4 atm) .

- Temperature and Pressure : Optimal ranges are 110–150°C and 4–9 atm, with higher pressures (7–9 atm) improving reaction completion but requiring robust equipment .

- Protective Atmospheres : Argon or nitrogen purging minimizes side reactions (e.g., hydrolysis) .

Recommendation : Use a pressure-controlled reactor with argon inerting for reproducibility.

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE : Impervious gloves (e.g., nitrile), tightly sealed goggles, and acid-resistant lab coats are mandatory .

- Ventilation : Use fume hoods to avoid inhalation of corrosive vapors.

- Spill Management : Neutralize spills with sodium bicarbonate or inert absorbents (e.g., vermiculite) and avoid water to prevent exothermic reactions .

Note : Emergency rinsing (15+ minutes for eyes/skin) and immediate medical consultation are required post-exposure .

Q. How can researchers confirm the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography : HPLC with UV detection (λ = 254 nm) identifies impurities (e.g., unreacted 4-bromochlorobenzene) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthesis parameters (e.g., temperature, pressure)?

Methodological Answer: Discrepancies arise from precursor reactivity and equipment limitations. For example:

- High-Pressure Methods (9 atm) : Accelerate reaction kinetics but risk vessel failure. Validate using computational modeling (e.g., Aspen Plus) to simulate exothermicity .

- Low-Temperature Methods (110°C) : Reduce side products but require longer reaction times (16+ hours). DOE (Design of Experiments) can optimize trade-offs between yield and safety .

Case Study : Embodiment 1 (125°C, 6 atm) achieved 95% yield with <2% impurities, validated by GC-MS .

Q. What role does this compound play in synthesizing SGLT2 inhibitors like dapagliflozin?

Methodological Answer:

- Aglycon Formation : The compound reacts with triethylsilane/BF₃·OEt₂ to reduce ketones, forming the dapagliflozin aglycon core .

- Selectivity Challenges : Competing bromine/chlorine reactivity requires careful stoichiometry (1:1.1 molar ratio with triethylsilane) to avoid over-reduction .

Advanced Tip : Monitor reaction progress via TLC (hexane:ethyl acetate = 4:1) to isolate intermediates .

Q. How does the compound’s stability vary under different storage and reaction conditions?

Methodological Answer:

- Hydrolysis Sensitivity : Moisture induces rapid hydrolysis to 5-bromo-2-chlorobenzoic acid. Store under anhydrous conditions (e.g., molecular sieves) .

- Thermal Stability : Decomposes above 170°C, releasing HCl and Br₂ gases. Use adiabatic calorimetry to assess safe operating limits .

Mitigation : Pre-dry solvents (e.g., reflux over CaH₂) and avoid prolonged heating .

Propriétés

IUPAC Name |

5-bromo-2-chlorobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZIQQJRRMJWMDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80373603 | |

| Record name | 5-bromo-2-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21900-52-7 | |

| Record name | 5-Bromo-2-chlorobenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21900-52-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-bromo-2-chlorobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80373603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.